(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Furyl Methylene Intermediate: This involves the reaction of 3,4-dichlorobenzaldehyde with furfural under basic conditions to form the furyl methylene intermediate.
Synthesis of the Pyrrol-2-one Core: The intermediate is then reacted with 4-({4-nitrophenyl}sulfanyl)benzaldehyde and phenylacetic acid in the presence of a base to form the pyrrol-2-one core.
Final Coupling Reaction: The final step involves coupling the pyrrol-2-one core with the furyl methylene intermediate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore these activities by modifying different functional groups.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 3-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-[4-(ethylsulfanyl)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both nitro and sulfanyl groups, along with the dichlorophenyl and furyl moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C33H20Cl2N2O4S |
---|---|
Molecular Weight |
611.5g/mol |
IUPAC Name |
(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-[4-(4-nitrophenyl)sulfanylphenyl]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C33H20Cl2N2O4S/c34-29-16-6-22(19-30(29)35)32-17-11-26(41-32)18-23-20-31(21-4-2-1-3-5-21)36(33(23)38)24-7-12-27(13-8-24)42-28-14-9-25(10-15-28)37(39)40/h1-20H/b23-18+ |
InChI Key |
QENZBUPYVOHXEA-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N2C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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